16(S)-Hydroxyeicosatetraenoic Acid (16(S)-HETE) is a biologically active lipid mediator derived from the enzymatic oxidation of arachidonic acid (AA). [] It belongs to a class of eicosanoids known as hydroxyeicosatetraenoic acids (HETEs), which are hydroxylated metabolites of AA. [] 16(S)-HETE is a chiral molecule, existing as both R and S enantiomers. [] It plays a role in various physiological and pathological processes, including inflammation, angiogenesis, and tumorigenesis. []
The synthesis of 16(S)-HETE is primarily achieved through enzymatic pathways within cells. 15-Lipoxygenase (15-LOX) is the primary enzyme responsible for the production of 16(S)-HETE from arachidonic acid. [] The specific details of the synthesis process, including the enzymes involved and the reaction conditions, can vary depending on the cell type or organism under investigation.
The mechanism of action of HETEs involves their interaction with various cell signaling pathways and receptors. For instance, 12(S)-HETE has been shown to act as a mitogenic factor for microvascular endothelial cells, promoting wound healing and cell growth through lipoxygenase metabolism of arachidonic acid2. Similarly, 12-HETE can attenuate AMPA receptor-mediated neurotoxicity, suggesting a protective role in neuronal cells, which involves a G-protein-coupled receptor and the inactivation of calcium channels3. The selective inhibition of 20-HETE synthesis by HET0016 has been reported to decrease pro-angiogenic factors and inhibit the growth of triple-negative breast cancer in mice, indicating a role in tumor angiogenesis1. Additionally, 20-HETE has been implicated in the regulation of blood pressure by modulating vascular tone and renal sodium reabsorption10.
In cancer research, the inhibition of 20-HETE synthesis has been associated with reduced tumor growth and decreased expression of pro-angiogenic factors in breast cancer models, suggesting that similar compounds could be used to target angiogenesis in various cancers1.
20-HETE plays a complex role in blood pressure regulation, with implications for cardiovascular health. It can sensitize vascular smooth muscle cells to constrictor stimuli and increase myogenic tone, contributing to hypertension10. In contrast, 19(S)-HETE has been shown to induce vasorelaxation and inhibit platelet aggregation by activating the prostacyclin receptor, which could have therapeutic potential for cardiovascular diseases5.
HETEs like 12-HETE have neuroprotective effects by attenuating excitotoxicity and calcium influx into neurons, suggesting potential applications in neurodegenerative diseases and ischemic injury3.
In the context of diabetes-induced retinal hemodynamics, the inhibition of 20-HETE has been shown to attenuate decreases in retinal blood flow, indicating a possible therapeutic approach for diabetic retinopathy6.
The study of HETEs has led to the development of pharmacological agents like HET0016, which selectively inhibits the synthesis of 20-HETE and has been used to explore the role of this lipid mediator in various physiological and pathological processes4.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: